Cas no 212695-77-7 (2-Quinolinemethanol, 6-(trifluoromethyl)-)

2-Quinolinemethanol, 6-(trifluoromethyl)- is a fluorinated quinoline derivative characterized by the presence of a hydroxymethyl group at the 2-position and a trifluoromethyl substituent at the 6-position. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group, which can enhance metabolic stability and binding affinity in target interactions. The hydroxymethyl moiety provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry. Its structural features contribute to potential applications in the development of pharmaceuticals, ligands, and specialty chemicals with tailored properties.
2-Quinolinemethanol, 6-(trifluoromethyl)- structure
212695-77-7 structure
Product Name:2-Quinolinemethanol, 6-(trifluoromethyl)-
CAS No:212695-77-7
MF:C11H8F3NO
MW:227.18253326416
MDL:MFCD19287540
CID:3908992
PubChem ID:11229894
Update Time:2025-06-07

2-Quinolinemethanol, 6-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Quinolinemethanol, 6-(trifluoromethyl)-
    • (6-(trifluoromethyl)quinolin-2-yl)methanol
    • SCHEMBL5466721
    • (6-Trifluoromethyl-quinolin-2-yl)-methanol
    • 212695-77-7
    • [6-(trifluoromethyl)quinolin-2-yl]methanol
    • MDL: MFCD19287540
    • Inchi: 1S/C11H8F3NO/c12-11(13,14)8-2-4-10-7(5-8)1-3-9(6-16)15-10/h1-5,16H,6H2
    • InChI Key: QTEYPPDYOKPMPG-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C(F)(F)F)=CC=2)C=CC=1CO

Computed Properties

  • Exact Mass: 227.05579836Da
  • Monoisotopic Mass: 227.05579836Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 33.1Ų

2-Quinolinemethanol, 6-(trifluoromethyl)- Pricemore >>

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